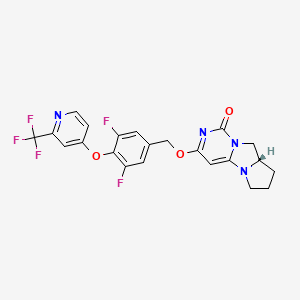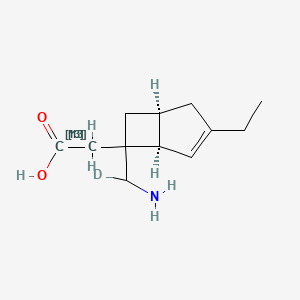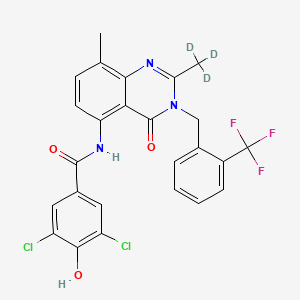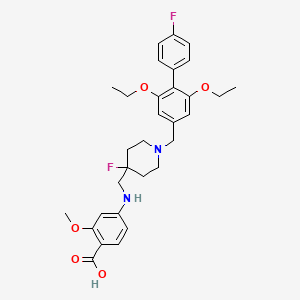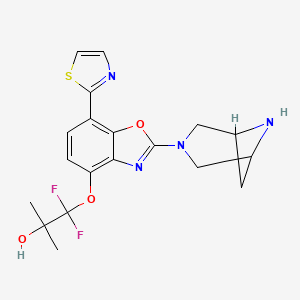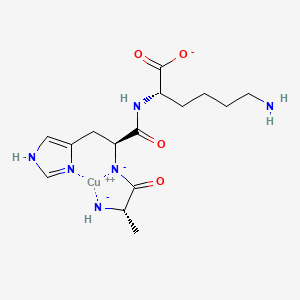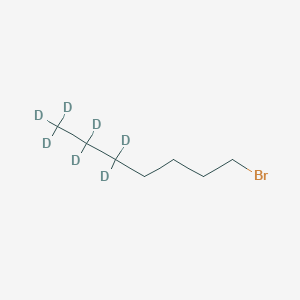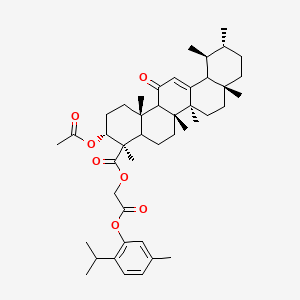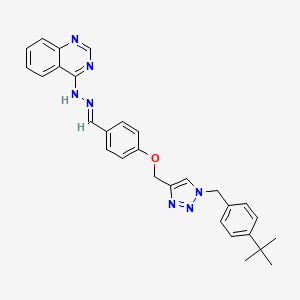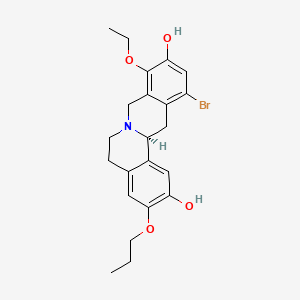
D1R antagonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D1R antagonist 1, also known as compound 12a, is a selective antagonist of the dopamine D1 receptor. Dopamine D1 receptors are G protein-coupled receptors that play a crucial role in regulating motor behavior, reward, motivational states, and cognitive processes. This compound is involved in G protein and β-arrestin-based signaling pathways .
准备方法
The synthesis of D1R antagonist 1 involves several steps, including the alkoxylation and dialkoxylation of (-)-Stepholidine.
化学反应分析
D1R antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
D1R antagonist 1 has several scientific research applications, including:
Chemistry: It is used as a tool to study the structure-activity relationships of dopamine receptor ligands.
Biology: It helps in understanding the role of dopamine D1 receptors in various biological processes.
Medicine: It is being investigated for its potential therapeutic applications in treating neuropsychiatric disorders such as Parkinson’s disease, schizophrenia, and cognitive impairments
Industry: It may have applications in the development of new drugs targeting dopamine receptors.
作用机制
D1R antagonist 1 exerts its effects by binding to the dopamine D1 receptor and blocking its activation by dopamine. This inhibition prevents the receptor from activating downstream signaling pathways, including the cAMP/PKA-dependent signaling cascade. This cascade regulates neuronal excitability, gene expression, and synaptic plasticity .
相似化合物的比较
D1R antagonist 1 is unique in its selectivity and potency as a dopamine D1 receptor antagonist. Similar compounds include:
SKF81297: A catechol-based agonist of the D1 receptor.
SKF83959: Another catechol-based agonist with selectivity for D1 receptors.
Apomorphine: A pan-dopamine agonist used in the treatment of Parkinson’s disease
These compounds differ in their selectivity, potency, and pharmacokinetic properties, making this compound a valuable tool for research and potential therapeutic applications.
属性
分子式 |
C22H26BrNO4 |
|---|---|
分子量 |
448.3 g/mol |
IUPAC 名称 |
(13aS)-12-bromo-9-ethoxy-3-propoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol |
InChI |
InChI=1S/C22H26BrNO4/c1-3-7-28-21-8-13-5-6-24-12-16-15(9-18(24)14(13)10-19(21)25)17(23)11-20(26)22(16)27-4-2/h8,10-11,18,25-26H,3-7,9,12H2,1-2H3/t18-/m0/s1 |
InChI 键 |
BGGURFWLEHSLEY-SFHVURJKSA-N |
手性 SMILES |
CCCOC1=C(C=C2[C@@H]3CC4=C(C=C(C(=C4CN3CCC2=C1)OCC)O)Br)O |
规范 SMILES |
CCCOC1=C(C=C2C3CC4=C(C=C(C(=C4CN3CCC2=C1)OCC)O)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B15138718.png)
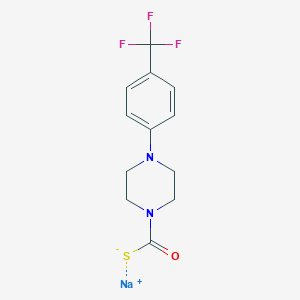
![potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate](/img/structure/B15138730.png)
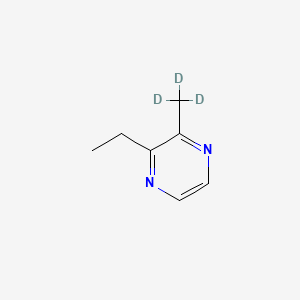
![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)
